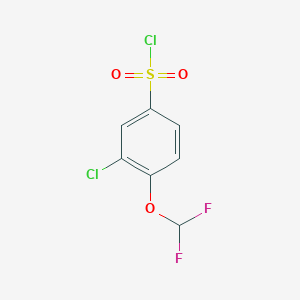

3-氯-4-(二氟甲氧基)苯-1-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H4Cl2F2O3S . It has a molecular weight of 277.08 . This compound is typically stored at room temperature and is available in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4Cl2F2O3S/c8-5-3-4 (15 (9,12)13)1-2-6 (5)14-7 (10)11/h1-3,7H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Unfortunately, other physical and chemical properties like boiling point, density, and refractive index are not available in the current resources.科学研究应用

Pharmaceutical Research

3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride: is a valuable intermediate in pharmaceutical research. It’s used in the synthesis of various drugs due to its ability to introduce sulfonyl chloride groups into molecules, which can be pivotal for the biological activity of certain drugs .

Material Science

In material science, this compound serves as a precursor for the development of advanced materials. Its unique chemical structure allows for the creation of polymers and coatings with specific properties, such as increased resistance to degradation or improved thermal stability .

Chemical Synthesis

This chemical is utilized in chemical synthesis as a reagent for introducing difluoromethoxy phenyl groups. These groups are significant in the development of complex organic molecules with potential applications in various chemical industries .

Chromatography

The compound’s derivatives are used in chromatography as standards or as a part of the stationary phase to separate complex mixtures. Its stability under various conditions makes it suitable for high-performance liquid chromatography (HPLC) applications .

Analytical Research

In analytical research, 3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride is used to modify analytical reagents or to create new ones. This can enhance the detection and quantification of substances in complex biological or environmental samples .

Environmental Impact Studies

The environmental impact of this compound and its derivatives is studied to understand their behavior in the environment. Research includes investigating its breakdown products, persistence, and potential bioaccumulation .

安全和危害

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The hazard statements include H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride is a useful reagent for the preparation of phenoxypyridylpyrimidine derivatives . These derivatives are known to modulate the activity of inositol requiring enzyme 1 (IRE1), which plays a crucial role in the unfolded protein response pathway .

Mode of Action

Based on its structure and the nature of sulfonyl chloride compounds, it can be inferred that it likely acts as an electrophile, reacting with nucleophilic sites on its target molecules .

Biochemical Pathways

The compound’s primary role in biochemical pathways is in the synthesis of phenoxypyridylpyrimidine derivatives . These derivatives modulate the activity of IRE1, a key player in the unfolded protein response pathway. This pathway is activated in response to the accumulation of unfolded proteins in the endoplasmic reticulum, a condition known as ER stress .

Result of Action

The primary result of the action of 3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride is the synthesis of phenoxypyridylpyrimidine derivatives . These derivatives can modulate the activity of IRE1, potentially influencing the unfolded protein response pathway and cellular responses to ER stress .

属性

IUPAC Name |

3-chloro-4-(difluoromethoxy)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2O3S/c8-5-3-4(15(9,12)13)1-2-6(5)14-7(10)11/h1-3,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYSUBKQMDFEGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-benzyl-N-(3-chlorobenzyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2993118.png)

![(3-Imidazolylpropyl)(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyridin-4-yl))amine](/img/structure/B2993121.png)

methyl}pyridazine-4-carboxamide](/img/structure/B2993124.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile](/img/structure/B2993132.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2993134.png)

![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2993135.png)

![N-(2-ethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2993139.png)